4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile
Overview
Description
4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile: is a fluorinated aromatic compound with the molecular formula C8H2F3N3 and a molecular weight of 197.12 g/mol . This compound is characterized by the presence of three fluorine atoms, an amino group, and two nitrile groups attached to a benzene ring. It is primarily used in chemical research and as an intermediate in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4-nitro-3,5,6-trifluorobenzonitrile, is reacted with ammonia or an amine under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and subsequent substitution reactions. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in 4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the amino group or the nitrile groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, alkylating agents, and acylating agents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substituted Derivatives: Various substituted derivatives can be formed depending on the electrophile used in the substitution reaction.
Oxidized or Reduced Products: Products with altered oxidation states of the amino or nitrile groups.
Scientific Research Applications
Chemistry: 4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medical research, this compound serves as a lead compound for the development of novel therapeutic agents targeting specific diseases or biological processes.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various biochemical reactions. The amino group can form hydrogen bonds, while the nitrile groups can act as electron-withdrawing groups, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Comparison: 4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
4-amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3N3/c9-5-3(1-12)4(2-13)6(10)8(14)7(5)11/h14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSBLPOJFMENII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)N)F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407649 | |
Record name | 4-amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25693-94-1 | |
Record name | 4-amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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